

A Spectroscopic Comparison of 4-Bromo-5-phenyloxazole and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-5-phenyloxazole**

Cat. No.: **B592006**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of **4-Bromo-5-phenyloxazole** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction

4-Bromo-5-phenyloxazole and its analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. A thorough understanding of their spectroscopic characteristics is fundamental for synthesis, quality control, and the interpretation of structure-activity relationships. This guide summarizes and compares the spectral data of several key derivatives, providing a valuable resource for researchers in the field.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-5-phenyloxazole** and a selection of its derivatives. The data for the parent compound is inferred from closely related structures, while the data for the derivatives is compiled from published literature.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data (500 MHz, DMSO-d6)

Compound	Ar-H (ppm)	Phenyl-H (ppm)	Other Protons (ppm)
4-Bromo-5-phenyloxazole (Predicted)	7.90-7.30 (m)	7.90-7.30 (m)	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	8.09-8.08 (m, 2H), 7.97 (d, J=8.5Hz, 2H), 7.79 (d, J=8.5 Hz, 2H)	7.60-7.58 (m, 3H)	-
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	7.92-7.88 (m, 4H)	7.38-7.33 (m, 5H)	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole e	8.03-8.00 (m, 4H), 7.64 (d, J = 8.5 Hz, 2H)	7.13 (d, J = 8.5 Hz, 2H)	3.85 (s, 3H, -OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d6)

Compound	C=N (ppm)	Oxazole C (ppm)	Aromatic C (ppm)	Other C (ppm)
4-Bromo-5-phenyloxazole (Predicted)	~160	~145, ~127, ~112	132-125	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	159.9	144.9, 122.5, 113.2, 110.9	132.2, 131.6, 129.3, 127.1, 126.3	-
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	162.7	150.0, 116.6	140.2, 136.2, 133.5, 133.4, 133.2, 131.9, 131.0, 130.2, 129.2, 128.5	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)o xazole	161.7, 159.9	144.0, 117.9, 112.8	133.3, 129.1, 128.1, 126.5, 126.2, 125.2, 114.6	55.4 (-OCH ₃)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

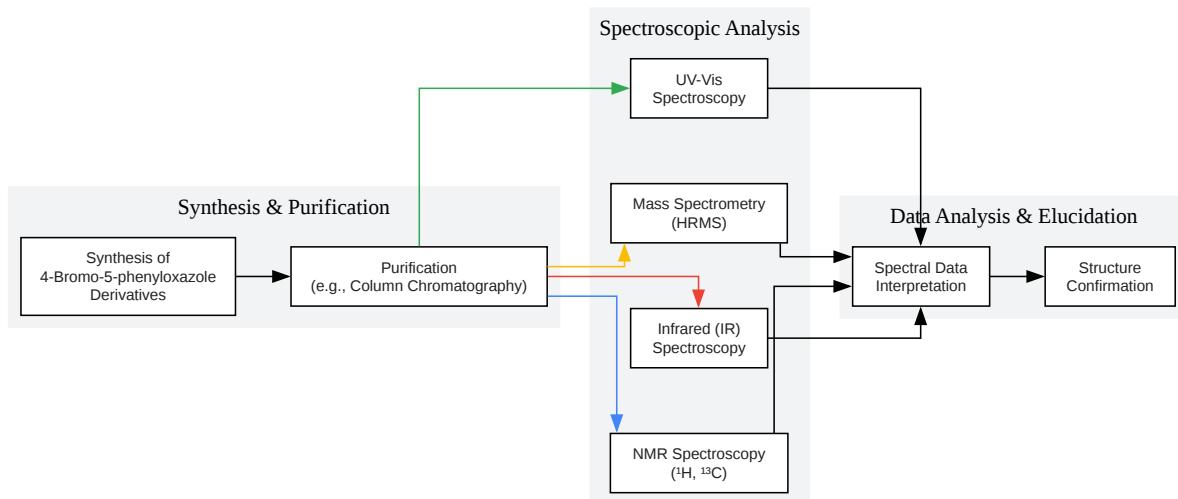

Compound	C=N Stretch	C=C Stretch (Aromatic)	C-O-C Stretch (Oxazole)	C-Br Stretch
4-Bromo-5-phenyloxazole (Predicted)	~1610	~1500-1400	~1070	~680
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	1547	1478, 1447	1077	684
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	1598	1477	1081	665
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	1608	1492, 1461	1055	685

Table 4: UV-Visible and Mass Spectrometry Data

Compound	λ _{max} (nm)	Molecular Formula	Calculated Mass [M+H] ⁺	Found Mass [M+H] ⁺
4-Bromo-5-phenyloxazole	~330-350	C ₉ H ₆ BrNO	223.9654	-
4-Bromo-5-(4-bromophenyl)-2-phenyloxazole	343	C ₁₅ H ₉ Br ₂ NO	377.9129	377.9123
4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole	331	C ₁₅ H ₉ BrClNO	333.9632	-
4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole	-	C ₁₆ H ₁₁ BrClNO ₂	363.9738	363.9758

Experimental Workflow and Methodologies

The characterization of **4-Bromo-5-phenyloxazole** and its derivatives follows a logical spectroscopic workflow to ensure accurate structural elucidation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of organic compounds.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer.
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For ^{13}C NMR, spectra were recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Solutions of the compounds were prepared in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10^{-5} M.
- Instrumentation: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.
- Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λ_{max}) was determined.

4. Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Data Acquisition: Samples were introduced into the mass spectrometer via direct infusion. The instrument was operated in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ions. The measured mass-to-charge ratios (m/z) were compared with the calculated values for the expected molecular formulas.

Discussion of Spectroscopic Trends

- ^1H NMR: The aromatic protons of the phenyl and substituted phenyl rings typically appear in the downfield region (7.0-8.5 ppm). The chemical shifts are influenced by the electronic nature of the substituents. Electron-withdrawing groups (e.g., -Br, -Cl) tend to shift the

signals of nearby protons to higher ppm values, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.

- ¹³C NMR: The carbon atoms of the oxazole ring and the aromatic rings resonate in the range of 110-165 ppm. The position of the C=N carbon is typically around 160 ppm. Substituent effects are also evident in the ¹³C NMR spectra, providing valuable information about the electronic environment of the carbon atoms.
- IR Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the C=N stretching of the oxazole ring (around 1600 cm⁻¹) and the C=C stretching of the aromatic rings (1500-1400 cm⁻¹). The C-O-C stretching of the oxazole ring is typically observed in the 1100-1050 cm⁻¹ region. The presence of a C-Br bond is indicated by a band in the lower frequency region (around 700-650 cm⁻¹).
- UV-Vis Spectroscopy: The UV-Vis spectra of these conjugated systems exhibit absorption maxima in the range of 330-370 nm, corresponding to $\pi-\pi^*$ electronic transitions.^[1] The position of the λ_{max} is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings.
- Mass Spectrometry: The mass spectra of brominated compounds are characterized by the presence of isotopic peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a key diagnostic feature for identifying bromine-containing molecules.

Conclusion

This guide provides a comparative overview of the key spectroscopic features of **4-Bromo-5-phenyloxazole** and its derivatives. The presented data and experimental protocols serve as a valuable resource for the identification, characterization, and further investigation of this class of compounds. The observed spectroscopic trends are consistent with the principles of structure-property relationships and can aid in the rational design of new oxazole-based molecules with desired chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Bromo-5-phenyloxazole and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592006#spectroscopic-comparison-of-4-bromo-5-phenyloxazole-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com